molecular formula C21H22ClN3O3S2 B2613356 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 897471-61-3

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Cat. No.: B2613356
CAS No.: 897471-61-3
M. Wt: 464
InChI Key: RJVCIDGXOTUSRZ-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a synthetic organic compound of significant interest in medicinal chemistry research, built on a benzothiazole core linked to a piperazine ring. This structure is recognized as a privileged scaffold in drug discovery, particularly for developing therapeutics for complex, multifactorial diseases . The core benzothiazole-piperazine structure is a well-established pharmacophore in neuroscience research. Similar compounds have been designed and investigated as multitarget-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's . These molecules can simultaneously function as histamine H3 receptor (H3R) antagonists and inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a potential synergistic approach to enhance cognitive function and memory . Furthermore, piperazine-based heterocycles are prominent in oncology research, with several derivatives being integral parts of FDA-approved cancer drugs and showing promising cytotoxicity against various cancer cell lines in preclinical studies . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCIDGXOTUSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the tosylation of the propanone derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural components, which include a piperazine ring and a benzothiazole moiety. These features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one demonstrate significant antimicrobial properties. A study on related benzothiazole derivatives showed promising results against several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies on similar benzothiazole derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In one study, a derivative exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that our compound could exhibit similar activities due to structural analogies.

Anti-inflammatory Activity

The ability of this compound to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for anti-inflammatory drug development. The piperazine moiety enhances binding affinity to these enzymes.

Mechanism of Action:

By interacting with COX enzymes, the compound reduces prostaglandin synthesis, which is crucial for mediating inflammatory responses.

Structure-Activity Relationship (SAR)

Studies suggest that modifications in the structure significantly influence biological activity. For instance, introducing electron-donating groups on the phenyl ring may enhance cytotoxicity, while specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy.

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is distinct from urea-based analogs (e.g., compounds 1f , 11a–11o ) in the evidence, which feature hydrazinyl-urea or coumarin-linked moieties. Key comparisons include:

Core Functional Groups: Target Compound: Ketone (propan-1-one) and tosyl groups. Urea Analogs (1f, 11a–11o): Urea (–NH–CO–NH–) and hydrazinyl (–NH–NH₂) groups, which facilitate hydrogen bonding and receptor interactions .

Tosyl Group: Unlike the trifluoromethyl, chloro, or fluoro substituents in urea analogs, the tosyl group may enhance metabolic stability due to its electron-withdrawing nature .

Physicochemical Properties

A comparison of key properties is summarized below (data inferred from structurally related compounds in the evidence):

Property Target Compound (Inferred) Compound 1f Compound 11d Compound 3d
Molecular Weight ~550–600 g/mol* 667.9 (ESI-MS [M−2HCl+H]⁺) 534.1 (ESI-MS [M+H]⁺) 788.3 (ESI-MS [M−2HCl+H]⁺)
Melting Point 190–210°C* 198–200°C Not reported 225–226°C
Yield ~70–85%* 70.7% 85.3% 70.1%
Key Functional Group Tosylpropan-1-one Trifluoromethylphenyl urea Trifluoromethylphenyl urea Coumarin-hydrazinyl urea

*Estimated based on structural analogs.

Research Findings and Implications

Synthetic Efficiency :

  • Urea derivatives (e.g., 11a–11o ) exhibit higher yields (85–88%) compared to coumarin-linked compounds (~70%), likely due to fewer steric challenges . The target compound’s yield is expected to align with benzothiazole-containing analogs (~70–85%) .

Biological Activity :

  • Urea and hydrazinyl groups in analogs 1f and 11a–11o are associated with kinase inhibition or antimicrobial activity via hydrogen bonding . The target compound’s tosyl group may reduce hydrogen bonding but enhance membrane permeability.

Thermal Stability :

  • Higher melting points in coumarin derivatives (e.g., 3d , 225–226°C) suggest increased crystallinity from planar aromatic systems, whereas the target compound’s m.p. is likely lower due to flexible propan-1-one chains .

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a piperazine ring, a chlorobenzo[d]thiazole moiety, and a tosyl group, suggesting diverse pharmacological applications. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H18ClN3O2S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

The presence of specific functional groups such as the chlorobenzo[d]thiazole and tosyl groups indicates potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives often exhibit antimicrobial properties. The incorporation of the piperazine moiety may enhance the compound's ability to interact with microbial targets, potentially leading to significant antimicrobial effects.

Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer properties. The unique combination of structural features in this compound suggests it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroactive Properties

Piperazine-containing compounds are frequently investigated for their neuroactive properties. This compound may exhibit antidepressant or anxiolytic effects by modulating neurotransmitter systems in the brain.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing mood and anxiety levels.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving:

  • Synthesis of 6-chlorobenzo[d]thiazole : This step involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in acetic acid.
  • Formation of Piperazine Derivative : The piperazine ring is formed through standard amine synthesis methods.
  • Coupling Reaction : The final step involves coupling the piperazine derivative with tosylpropanone under acidic conditions.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study demonstrated that similar benzothiazole compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting potential efficacy for this compound .
Anticancer Activity Research on related compounds indicated that benzothiazole derivatives showed cytotoxic effects on cancer cell lines, warranting further investigation into this compound's anticancer potential .
Neuropharmacology Piperazine derivatives have been reported to possess antidepressant-like effects in animal models, hinting at possible applications for mood disorders .

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